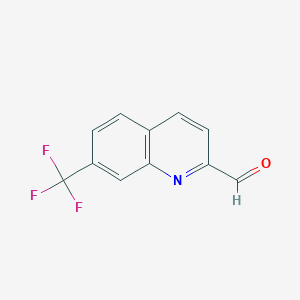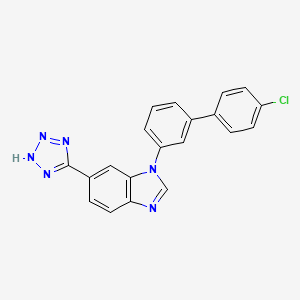
1-(4'-chlorobiphenyl-3-yl)-6-(2H-tetrazol-5-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4’-chlorobiphenyl-3-yl)-6-(2H-tetrazol-5-yl)-1H-benzimidazole is a complex organic compound that features a combination of biphenyl, tetrazole, and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-chlorobiphenyl-3-yl)-6-(2H-tetrazol-5-yl)-1H-benzimidazole typically involves multi-step organic reactions. The process may start with the preparation of the biphenyl and benzimidazole intermediates, followed by the introduction of the tetrazole group. Common reagents used in these reactions include chlorinating agents, azide sources, and coupling reagents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4’-chlorobiphenyl-3-yl)-6-(2H-tetrazol-5-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are utilized under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl, aryl, or halogen atoms.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find use in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4’-chlorobiphenyl-3-yl)-6-(2H-tetrazol-5-yl)-1H-benzimidazole would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to therapeutic effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the precise mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(4’-chlorobiphenyl-3-yl)-1H-benzimidazole: Lacks the tetrazole group, which may affect its chemical reactivity and biological activity.
6-(2H-tetrazol-5-yl)-1H-benzimidazole: Lacks the biphenyl group, which may influence its overall properties.
1-(4’-bromobiphenyl-3-yl)-6-(2H-tetrazol-5-yl)-1H-benzimidazole: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and interactions.
Uniqueness
1-(4’-chlorobiphenyl-3-yl)-6-(2H-tetrazol-5-yl)-1H-benzimidazole is unique due to the presence of all three functional groups (biphenyl, tetrazole, and benzimidazole) within a single molecule. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H13ClN6 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)phenyl]-6-(2H-tetrazol-5-yl)benzimidazole |
InChI |
InChI=1S/C20H13ClN6/c21-16-7-4-13(5-8-16)14-2-1-3-17(10-14)27-12-22-18-9-6-15(11-19(18)27)20-23-25-26-24-20/h1-12H,(H,23,24,25,26) |
InChI Key |
MTAMVKKPVMIJDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC3=C2C=C(C=C3)C4=NNN=N4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(morpholinomethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B12216573.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12216576.png)
![2-(Benzo[d]furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b] furan-3-one](/img/structure/B12216587.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12216589.png)
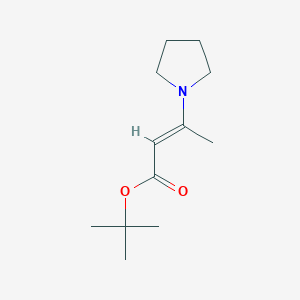
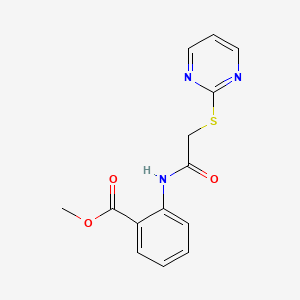
![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B12216593.png)
![N-[5-chloro-2-(pyrrolidin-1-yl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B12216594.png)
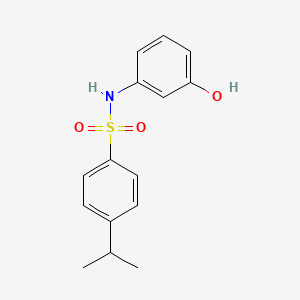
![N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12216608.png)
![4-{[3-(Pyrrolidin-1-yl)pyrazin-2-yl]oxy}benzoic acid](/img/structure/B12216616.png)
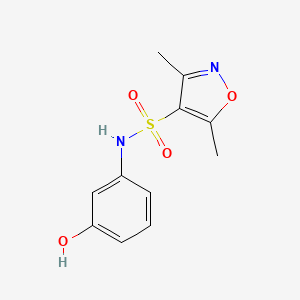
![10-(3-Methylphenyl)-5-(pyridin-3-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12216622.png)
